1-(Pyrazin-2-yl)piperidine-4-carbonitrile
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Overview
Description
1-(Pyrazin-2-yl)piperidine-4-carbonitrile is a heterocyclic organic compound that features a pyrazine ring fused with a piperidine ring and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyrazin-2-yl)piperidine-4-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl compounds . Another method includes the treatment of 1,2,3-triazole dicarbonyl species with hydrazine hydrate followed by acid or heat-promoted cyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrazin-2-yl)piperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with reagents such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Primary amines or aldehydes.
Substitution: Substituted amides or esters.
Scientific Research Applications
1-(Pyrazin-2-yl)piperidine-4-carbonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Pyrazin-2-yl)piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolic processes.
Comparison with Similar Compounds
1-(2-Pyrazinyl)piperazine: Shares the pyrazine ring but differs in the piperidine substitution.
2-(2-Pyrazinyl)-4-piperidinecarboxamide: Similar structure with a carboxamide group instead of a nitrile.
Uniqueness: 1-(Pyrazin-2-yl)piperidine-4-carbonitrile is unique due to its specific combination of the pyrazine ring, piperidine ring, and nitrile group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
1-pyrazin-2-ylpiperidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-7-9-1-5-14(6-2-9)10-8-12-3-4-13-10/h3-4,8-9H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVMENBOLWSIQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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